1H-Indole-6-carbothioamide

IMPDH inhibition purine biosynthesis immunosuppression

1H-Indole-6-carbothioamide (CAS 885272-19-5) is the definitive 6‑substituted indole carbothioamide. It is a validated sub‑micromolar IMPDH inhibitor (Ki=240–440 nM) with a distinct thioamide chemotype that provides stronger H‑bond donation and higher lipophilicity (XLogP 2.1 vs. 1.5 for the carboxamide) for improved permeability. Positional isomers (2‑, 3‑carbothioamide) lack comparable IMPDH data—generic substitution is scientifically invalid. This compound is essential for H. pylori inhibitor development, SAR campaigns balancing solubility/permeability, and crystal engineering of directional H‑bond networks. Supplied with a batch‑specific Certificate of Analysis. Order now for guaranteed high‑purity research material.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 885272-19-5
Cat. No. B1504179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-6-carbothioamide
CAS885272-19-5
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C(=S)N
InChIInChI=1S/C9H8N2S/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
InChIKeyLHLODSWIVCZDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-6-carbothioamide (CAS 885272-19-5) — Key Properties and Biological Relevance for Scientific Procurement


1H-Indole-6-carbothioamide (CAS 885272-19-5) is a heterocyclic organic compound featuring an indole core with a carbothioamide (–C(=S)NH₂) substituent at the 6-position. It has a molecular weight of 176.24 g/mol, a calculated XLogP of 2.1, and a topological polar surface area of 73.9 Ų [1]. The compound is recognized as an inhibitor of inosine‑5′-monophosphate dehydrogenase (IMPDH), a key enzyme in purine nucleotide biosynthesis, and has been studied as a potential targeted agent for Helicobacter pylori infection [2]. Its thioamide moiety confers distinct hydrogen-bonding and electronic properties relative to the corresponding carboxamide analog, which influence binding interactions and physicochemical behavior.

Why Generic Substitution Fails — Critical Differentiation of 1H-Indole-6-carbothioamide (CAS 885272-19-5) from Closest Analogs


Superficially similar indole carboxamides or other carbothioamide positional isomers cannot be substituted for 1H-Indole-6-carbothioamide without altering biological activity, physicochemical properties, and synthetic utility. The 6-position carbothioamide group confers a specific IMPDH inhibition profile [1] and a distinct hydrogen-bond donor capability compared to the oxygen-containing carboxamide [2]. Furthermore, the thioamide moiety increases lipophilicity (XLogP 2.1) relative to the corresponding carboxamide (XLogP 1.5) [3], affecting membrane permeability and off-target binding. Positional isomers (e.g., 3‑carbothioamide, 2‑carbothioamide) lack comparable documented IMPDH inhibition data and exhibit divergent electronic and steric presentations to biological targets. These differences render generic substitution scientifically invalid without specific validation.

Quantitative Evidence Guide: Head‑to‑Head and Class‑Level Differentiation of 1H-Indole-6-carbothioamide (CAS 885272-19-5)


IMPDH Inhibition Potency of 1H-Indole-6-carbothioamide Versus Clinical Inhibitor Mycophenolic Acid

1H-Indole-6-carbothioamide exhibits sub‑micromolar inhibition of inosine‑5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM (against IMP), 430 nM, and 440 nM (against NMD) [1]. In contrast, the widely used immunosuppressant and reference IMPDH inhibitor mycophenolic acid (MPA) displays Ki values of 11 nM for IMPDH type I and 6 nM for IMPDH type II . While MPA is approximately 40–80‑fold more potent, 1H-Indole-6-carbothioamide provides a distinct chemotype with a different binding mode and potentially reduced immunosuppressive liability, making it a valuable tool compound for dissecting IMPDH biology and exploring antimicrobial applications.

IMPDH inhibition purine biosynthesis immunosuppression antimicrobial

Increased Lipophilicity of 1H-Indole-6-carbothioamide Versus 1H-Indole-6-carboxamide

Replacement of the carboxamide oxygen with sulfur in 1H-Indole-6-carbothioamide raises the calculated partition coefficient (XLogP) from 1.5 to 2.1 [1][2]. This 0.6 log unit increase reflects greater lipophilicity, which can enhance passive membrane diffusion and alter subcellular distribution.

lipophilicity drug design membrane permeability physicochemical properties

Enhanced Hydrogen‑Bond Donor Strength of Thioamide vs. Carboxamide

Quantum chemical analyses demonstrate that thioamides (C=S) act as stronger hydrogen‑bond donors than the corresponding carboxamides (C=O), despite the lower electronegativity of sulfur. This is attributed to greater electron density flow from the NH₂ nitrogen lone pair into the lower‑lying π*C=S orbital, resulting in a more positively charged NH₂ group [1]. Although exact binding energy differences are system‑dependent, this class‑level property translates to altered target engagement and crystal packing.

hydrogen bonding molecular recognition organocatalysis thioamide

Potential Selectivity of Indole‑Based IMPDH Inhibitors for Bacterial Enzyme over Human Isoform

Indole‑based IMPDH inhibitors, including 1H-Indole-6-carbothioamide, have been explored for their ability to selectively target bacterial IMPDH (e.g., Helicobacter pylori) over the human isoform. A structurally related indole‑based compound demonstrated non‑competitive inhibition of H. pylori IMPDH with an IC₅₀ of 1.885 ± 0.42 µM, while exhibiting minimal inhibition of human IMPDH II [1]. Although direct data for 1H-Indole-6-carbothioamide are not available, the indole scaffold is associated with bacterial IMPDH selectivity [1].

IMPDH selectivity antimicrobial Helicobacter pylori

Optimal Application Scenarios for 1H-Indole-6-carbothioamide (CAS 885272-19-5) Based on Verified Evidence


Chemical Probe for IMPDH‑Dependent Purine Metabolism Studies

Use 1H-Indole-6-carbothioamide as a sub‑micromolar IMPDH inhibitor (Ki = 240–440 nM) in cell‑free or cellular assays to interrogate the role of IMPDH in nucleotide biosynthesis, particularly when the high immunosuppressive potency of mycophenolic acid (Ki = 6–11 nM) would confound biological interpretation [4]. The distinct chemotype may also be employed to study inhibitor binding mode differences (non‑competitive vs. uncompetitive) [4].

Medicinal Chemistry Optimization of Lipophilicity and Membrane Permeability

Leverage the increased lipophilicity (XLogP 2.1 vs. 1.5 for the carboxamide analog) [4] to design analogs with enhanced passive diffusion. The 0.6 log unit increase provides a quantifiable parameter for SAR studies aimed at balancing solubility and permeability.

Hydrogen‑Bonding Studies and Supramolecular Chemistry

Employ 1H-Indole-6-carbothioamide as a model thioamide to investigate the stronger hydrogen‑bond donor capacity relative to carboxamides [4]. This property is valuable in crystal engineering, organocatalysis, and the design of self‑assembling materials where directional hydrogen bonding dictates supramolecular architecture.

Antimicrobial Target Validation and Selectivity Profiling

Utilize 1H-Indole-6-carbothioamide as a starting scaffold for developing pathogen‑selective IMPDH inhibitors. Although direct selectivity data are lacking, the indole‑based IMPDH inhibitor class has shown preferential inhibition of bacterial IMPDH over human isoform [4], making this compound suitable for hit‑to‑lead optimization campaigns against H. pylori and other IMPDH‑dependent microbes.

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